molecular formula C17H16N2OS B2597326 4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide CAS No. 1286710-60-8

4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2597326
CAS No.: 1286710-60-8
M. Wt: 296.39
InChI Key: HEABFDLGJYCSKI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . It also contains a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom.


Chemical Reactions Analysis

While specific chemical reactions involving “4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide” are not available, compounds containing similar functional groups (like pyrrole and thiophene) are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Optical Properties

  • Heterocyclic Synthesis Applications : The compound and its derivatives could be used in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyridine derivatives. These compounds have potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (Mohareb et al., 2004).

  • Novel Optical Properties : Certain derivatives, such as 2,5-di(2-thienyl)pyrrole compounds, have been shown to exhibit novel optical properties with applications in conducting polymers. These properties include stability, lower band gaps, and improved long-term performance, indicating potential use in electronic and optoelectronic devices (Soyleyici et al., 2013).

Pharmacological Interest

  • Pharmacological Activity : Derivatives of pyrrole, like "4-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide," may be synthesized for pharmacological interest. These compounds could be explored for their potential activities against various diseases, based on the structure-activity relationships of similar heterocyclic amides (Bijev et al., 2003).

Antimicrobial Activity

  • Antibacterial and Antifungal Applications : Some newly synthesized heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activities against pests like Spodoptera littoralis. This indicates potential for the development of new pesticides or antimicrobial agents based on similar structures (Fadda et al., 2017).

Material Science Applications

  • Solvent Selection for Organic Photovoltaics : Research on the solubilities of compounds related to thiophene and pyrrole derivatives has led to the identification of new solvents for use in organic photovoltaic systems. This research can guide the selection of solvents for processing organic semiconductors, potentially including "this compound" derivatives (Walker et al., 2011).

Properties

IUPAC Name

4-pyrrol-1-yl-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(18-9-7-14-8-12-21-13-14)15-3-5-16(6-4-15)19-10-1-2-11-19/h1-6,8,10-13H,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABFDLGJYCSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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